molecular formula C8H12O2 B073271 1-Cyclohexenyl acetate CAS No. 1424-22-2

1-Cyclohexenyl acetate

Cat. No. B073271
CAS RN: 1424-22-2
M. Wt: 140.18 g/mol
InChI Key: DRJNNZMCOCQJGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06989444B2

Procedure details

nitrocyclohexanone process in which cyclohexanone is acetylated to obtain cyclohexenyl acetate, the obtained cyclohexenyl acetate is nitrated to obtain 2-nitrocyclohexanone, the obtained 2-nitrocyclohexanone is subjected to hydrolysis, thereby causing ring cleavage of the 2-nitrocyclohexanone to obtain nitrocapronic acid, the obtained nitrocapronic acid is hydrogenated to obtain ε-aminocapronic acid, and the obtained ε-aminocapronic acid is converted into ε-caprolactam.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+]([CH:4]1[CH2:9][CH2:8][CH2:7][CH2:6][C:5]1=[O:10])([O-])=O.[C:11]1(=[O:17])CCCC[CH2:12]1>>[C:11]([O:10][C:5]1[CH2:6][CH2:7][CH2:8][CH2:9][CH:4]=1)(=[O:17])[CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1C(CCCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.